4,5-Dichlorophthalimide
Overview
Description
4,5-Dichlorophthalimide, also known as 5,6-dichloro-1H-isoindole-1,3(2H)-dione, is a phthalimide derivative. It is a white crystalline solid that is stable under normal conditions. This compound is primarily used as an intermediate in organic synthesis and has applications in various chemical reactions and industrial processes .
Mechanism of Action
Target of Action
It is known to be a valuable reactant in the synthesis of various compounds .
Mode of Action
It is used as a reactant in the synthesis of various compounds, indicating that it likely interacts with other molecules to form new chemical structures .
Biochemical Pathways
It is used in the synthesis of various compounds, suggesting that it may play a role in several biochemical reactions .
Preparation Methods
4,5-Dichlorophthalimide can be synthesized from 5,6-dichloro-1,3-isobenzofurandione. The synthesis involves the reaction of 5,6-dichloro-1,3-isobenzofurandione with ammonia or an amine under controlled conditions. The reaction typically takes place in a solvent such as ethanol or methanol, and the product is purified through recrystallization .
Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. These methods may include continuous flow processes and the use of catalysts to improve yield and efficiency .
Chemical Reactions Analysis
4,5-Dichlorophthalimide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles. .
Reduction Reactions: The compound can be reduced to form 4,5-dichloro-1,2-benzenedicarboxamide using reducing agents such as lithium aluminum hydride
Oxidation Reactions: Although less common, it can undergo oxidation to form corresponding carboxylic acids under strong oxidative conditions
Major products formed from these reactions include 4,5-dichloro-1,2-benzenedicarboxamide, 2-amino-4,5-dichlorobenzoic acid, and various substituted derivatives .
Scientific Research Applications
4,5-Dichlorophthalimide has several scientific research applications:
Chemistry: It is used as a reactant in the synthesis of various organic compounds, including 5′-N-(4′′,5′′-dichlorophthaloyl)-3′-azido-2′,3′-dideoxythymidine and 2-amino-4,5-dichlorobenzoic acid
Biology: The compound is used in the study of enzyme inhibitors and as a building block for the synthesis of biologically active molecules
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds and potential drug candidates
Industry: This compound is used in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
4,5-Dichlorophthalimide can be compared with other similar compounds such as:
Phthalimide: The parent compound, which lacks the chlorine substituents. .
4,5-Dichlorophthalonitrile: A similar compound with a nitrile group instead of the imide group. .
Tetrachlorophthalimide: A compound with four chlorine substituents, which exhibits different reactivity and applications compared to this compound
The uniqueness of this compound lies in its specific reactivity due to the presence of two chlorine atoms, which makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
5,6-dichloroisoindole-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2NO2/c9-5-1-3-4(2-6(5)10)8(13)11-7(3)12/h1-2H,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJPBDGMPYPSJSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Cl)C(=O)NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10290955 | |
Record name | 4,5-Dichlorophthalimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10290955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15997-89-4 | |
Record name | 15997-89-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72067 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4,5-Dichlorophthalimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10290955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,5-Dichlorophthalimide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of 4,5-dichlorophthalimide in organic synthesis?
A1: this compound serves as a valuable reagent in organic synthesis, particularly as a nucleophilic partner in phosphine-catalyzed allylic substitution reactions. [, ] This approach allows for the efficient synthesis of various compounds, including N-protected β-aminophosphonic acid esters. []
Q2: How does this compound contribute to the synthesis of β-aminophosphonic acid esters?
A2: Studies have demonstrated that this compound reacts with 2-(diethylphosphonyl)-substituted allylic acetates in the presence of a phosphine catalyst. [] This reaction proceeds through a tandem SN2'-SN2' mechanism, resulting in the formation of N-protected β-aminophosphonic acid esters with high regiospecificity. [] You can find more details about this reaction in the research paper by Taylor et al. []
Q3: Can this compound be used to create chiral compounds?
A3: Yes, research indicates that using a chiral phosphine catalyst, such as (R)-Cl-MeO-BIPHEP, alongside this compound in the allylic substitution of Morita-Baylis-Hillman acetates can lead to dynamic kinetic resolution. [] This method allows for the synthesis of chiral allylic amination products from racemic starting materials. []
Q4: Beyond its role in phosphine-catalyzed reactions, what other synthetic applications does this compound have?
A4: this compound serves as a crucial precursor in synthesizing various heterocyclic compounds. One notable example is its use in preparing thianthrene-2,3,7,8-tetracarboxylic dianhydride. [] This synthesis involves reacting this compound with thiobenzamide, thioacetamide, or sodium sulfide through nucleophilic aromatic substitution. [] The resulting dianhydride is then polymerized with aromatic diamines to create thianthrene-containing polyimides. []
Q5: What are the structural characteristics of this compound?
A5: While the provided abstracts don't specify spectroscopic data, the molecular formula of this compound is C8H3Cl2NO2. The structure consists of a phthalimide core with two chlorine atoms substituted at the 4 and 5 positions of the benzene ring. You can find structural details of this compound derivatives in the study by Baldry et al. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.